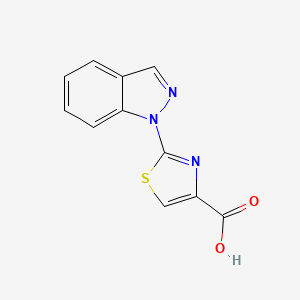

2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-indazol-1-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c15-10(16)8-6-17-11(13-8)14-9-4-2-1-3-7(9)5-12-14/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOXHSOGPUXLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C3=NC(=CS3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid typically involves the condensation of indazole derivatives with thiazole carboxylic acid precursors. One common method includes the reaction of 1H-indazole with thiazole-4-carboxylic acid under acidic or basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Solvothermal methods, which involve the use of solvents at elevated temperatures and pressures, are often employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole or thiazole rings

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .

Scientific Research Applications

Chemistry: 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It exhibits promising activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: The compound is utilized in the development of coordination polymers and other advanced materials with applications in catalysis, sensors, and electronic devices .

Mechanism of Action

The mechanism of action of 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole and thiazole moieties contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences in Pharmacological Profiles

Neuroprotective Potential

- ITE : Activates AHR to promote anti-inflammatory T-regulatory cells, showing efficacy in autoimmune encephalomyelitis .

Kinase Inhibition

- The trifluoromethoxybenzamido analog () exhibits potent CK1δ/ε inhibition (IC₅₀ = 0.2 µM), whereas the indazole analog’s kinase activity remains uncharacterized but is plausible due to indazole’s known kinase-binding affinity.

Physicochemical and Structural Insights

- Hydrogen-Bonding Capacity : The carboxylic acid group in all analogs enhances solubility and protein interaction.

- Aromatic Stacking : Indazole and indole substituents enable π-π interactions with hydrophobic enzyme pockets, critical for target engagement.

- Electron-Withdrawing Effects : The trifluoromethoxy group in ’s analog enhances metabolic stability compared to the indazole’s electron-rich system .

Biological Activity

2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the indazole and thiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways.

Key Mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes such as succinate dehydrogenase (SDH), disrupting mitochondrial respiration and affecting cellular energy production.

- Receptor Modulation: The compound may also interact with receptors implicated in various diseases, enhancing its potential as a pharmacophore in drug design.

Biological Activities

Research indicates that 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid exhibits a range of biological activities:

- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may exhibit significant antitumor effects against various cancer cell lines. For instance, derivatives have shown IC50 values indicating potent activity against human colon adenocarcinoma and ovarian cancer cells .

- Anti-inflammatory Properties: Compounds with similar structures have been reported to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity: There is evidence that thiazole derivatives can exhibit antimicrobial properties, suggesting potential applications in combating bacterial and fungal infections .

Research Findings and Case Studies

Several studies have evaluated the biological activity of 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid and its derivatives:

Case Study: Antitumor Activity

In a study assessing the antitumor potential of 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid derivatives, compounds were tested against a panel of human tumor cell lines. Notably, one derivative showed an IC50 value of 2.76 µM against ovarian cancer cells, highlighting its potential as a lead compound for further development .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole derivatives similar to 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid. The compounds demonstrated MIC values ranging from 0.06 to 1.88 mg/mL against various bacterial strains, indicating promising antibacterial activity .

Future Directions

The ongoing research into 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid suggests several avenues for future exploration:

- Optimization for Drug Development: Further structural modifications may enhance its potency and selectivity for specific biological targets.

- Clinical Trials: Given its promising preclinical results, advancing this compound into clinical trials could elucidate its therapeutic potential in humans.

- Exploration of Combination Therapies: Investigating the efficacy of this compound in combination with other therapeutic agents may yield synergistic effects beneficial for treating complex diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-(1H-Indazol-1-yl)thiazole-4-carboxylic acid?

Answer: The synthesis typically involves coupling indazole derivatives with thiazole-4-carboxylic acid precursors. For example, Friedel-Crafts acylation under solvent-free conditions (using Eaton’s reagent) has been effective for fused heterocycles like imidazo[2,1-b]thiazoles, achieving yields of 90–96% . Specific to thiazole-indazole hybrids, condensation reactions between 3-formyl-indole-2-carboxylic acid derivatives and thiazolidinone precursors in acetic acid with sodium acetate catalysis have been reported, followed by recrystallization for purification . Key steps include refluxing substrates in acetic acid (2.5–3 hours) and monitoring via TLC .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Answer: Routine characterization includes:

- Elemental analysis for empirical formula verification.

- FTIR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, indazole N–H vibrations).

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns:

- Thiazole protons appear as singlets (δ 7.5–8.5 ppm).

- Indazole protons show distinct splitting due to adjacent substituents .

- X-ray diffraction (XRD) for crystal structure determination, though this requires high-quality single crystals .

Q. What preliminary biological activities are associated with thiazole-4-carboxylic acid derivatives?

Answer: Studies on structurally related compounds reveal:

- Antimicrobial activity : Evaluated against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC values 8–64 µg/mL) .

- Antioxidant potential : Assessed using DPPH radical scavenging (IC₅₀ 12–45 µM) and FRAP assays .

- AhR modulation : Analogues like ITE (a thiazole-indole hybrid) act as AhR agonists (Ki = 3 nM), suggesting potential immunomodulatory applications .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with the aryl hydrocarbon receptor (AhR)?

Answer:

- Molecular docking : Use tools like AutoDock Vina to model binding to AhR’s PAS-B domain. Key interactions include hydrogen bonding between the carboxylic acid group and Arg288/Ser365 residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS). Metrics like RMSD (<2 Å) and binding free energy (MM-PBSA) validate affinity .

- In silico ADMET : Predict pharmacokinetics (e.g., LogP ~2.1, moderate solubility) using SwissADME. Note potential hepatic metabolism via CYP1A1/1B1 induction .

Q. What strategies improve the compound’s pharmacokinetic profile for therapeutic applications?

Answer:

- Prodrug derivatization : Esterification of the carboxylic acid (e.g., ethyl ester) enhances membrane permeability. Hydrolysis in vivo regenerates the active form .

- Structural optimization : Introduce electron-withdrawing groups (e.g., -NO₂) at the indazole C-5 position to boost metabolic stability .

- Co-crystallization : Improve solubility via salt formation (e.g., sodium or lysine salts) without altering activity .

Q. How should researchers address discrepancies in reported biological activity data?

Answer:

- Assay standardization : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size of 1×10⁵ CFU/mL) to minimize variability .

- Control benchmarking : Compare against known AhR ligands (e.g., FICZ) in luciferase reporter assays (HEK293T cells) to normalize potency claims .

- Structural verification : Confirm batch purity via HPLC (>95%) and HRMS to rule out impurities influencing activity .

Methodological Tables

Q. Table 1. Synthetic Yields of Related Thiazole Derivatives

| Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Imidazo[2,1-b]thiazole | Eaton’s reagent, solvent-free | 90–96 | |

| Thiazole-indazole hybrid | Acetic acid, sodium acetate | 75–82 |

Q. Table 2. Biological Activity Benchmarks

| Assay Type | Model Organism/Strain | IC₅₀/MIC | Reference |

|---|---|---|---|

| DPPH scavenging | In vitro | 12–45 µM | |

| Antimicrobial | S. aureus (ATCC 25923) | 16–32 µg/mL | |

| AhR activation | HEK293T luciferase assay | EC₅₀ = 50 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.